Welcome to the BenchChem Online Store!
molecular formula C4H6Cl2 B1205564 3,4-Dichloro-1-butene CAS No. 760-23-6

3,4-Dichloro-1-butene

Cat. No. B1205564
M. Wt: 124.99 g/mol
InChI Key: XVEASTGLHPVZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04104316

Procedure details

In order to carry out the process according to the invention, a solution of sodium butylate in n-butanol is first prepared in a manner which is in itself known, for example by dehydrating an aqueous solution of sodium hydroxide by means of n-butanol. The azeotropic dehydration can be so carried out that a binary mixture of n-butanol and water is taken off at the top in a first distillation column, the upper phase obtained after condensation and separation of the layers is returned to the distillation and the lower phase is freed from dissolved n-butanol by stripping in a second distillation column, and the top product from the second column is combined with the top product from the first column. Pure waste water is obtained as the sump product from the second column. The sump product from the first column is the solution of sodium butylate in n-butanol which is required for the reaction with 3,4-dichlorobut-1-ene. The reaction with 3,4-dichlorobut-1-ene is carried out in the liquid phase at temperatures of 0° to 200° C, for example 20° to 60° C, preferably in the absence of molecular oxygen. The process according to the invention can now be carried out using different variants. A common characteristic of all the variants is that the distillation of the reaction mixture obtained from the reaction of sodium butylate/n-butanol and 3,4-dichlorobut-1-ene in order to separate off the chloroprene formed is carried out in the presence of sodium chloride, which is also formed and is in a suspended form. This means that there is, in the distillation column, a suspension of sodium chloride in the reaction mixture or, respectively, in n-butanol, for example on the trays of a bubble tray column or sieve tray column which is used as the distillation unit, this suspension being below the feed point for the sodium butylate/n-butanol solution and for 3,4-dichlorobut-1-ene when the reaction is carried out in a distillation column or below the feed point for the reaction mixture if the reaction is carried out in a separate reaction vessel and the reaction mixture is transferred to a distillation column in order to separate off the chloroprene by distillation. Various embodiments of the process are described below.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][O-:5].[Na+:6].[OH-].[Na+].O.[Cl:10][CH:11]([CH2:14][Cl:15])[CH:12]=[CH2:13]>C(O)CCC>[CH3:1][CH2:2][CH2:3][CH2:4][O-:5].[Na+:6].[CH2:4]([OH:5])[CH2:3][CH2:2][CH3:1].[Cl:10][CH:11]([CH2:14][Cl:15])[CH:12]=[CH2:13] |f:0.1,2.3,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[O-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=C)CCl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=C)CCl
Step Nine
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is taken off at the top in a first distillation column
CUSTOM
Type
CUSTOM
Details
the upper phase obtained
CUSTOM
Type
CUSTOM
Details
after condensation and separation of the layers
DISTILLATION
Type
DISTILLATION
Details
is returned to the distillation
DISSOLUTION
Type
DISSOLUTION
Details
from dissolved n-butanol
DISTILLATION
Type
DISTILLATION
Details
by stripping in a second distillation column
CUSTOM
Type
CUSTOM
Details
Pure waste water is obtained as the sump product from the second column
DISTILLATION
Type
DISTILLATION
Details
A common characteristic of all the variants is that the distillation of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
CCCC[O-].[Na+].C(CCC)O
Name
Type
product
Smiles
ClC(C=C)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.